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3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine

Cat. No.: B11777800
M. Wt: 225.71 g/mol
InChI Key: STXHYNPLEGBNMT-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Organic Synthesis

Nitrogen heterocycles are organic compounds containing a ring structure in which at least one atom is nitrogen. These structures are of paramount importance in the realm of organic synthesis and medicinal chemistry. Their prevalence in nature is vast, forming the core of many essential biomolecules, including alkaloids, vitamins, and nucleic acids. The presence of the nitrogen atom imparts unique physicochemical properties to these molecules, such as basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal ions.

This versatility makes nitrogen heterocycles invaluable building blocks in the synthesis of a wide array of functional molecules. In the pharmaceutical industry, a significant percentage of all drugs contain at least one nitrogen heterocyclic ring. Their structural diversity and ability to interact with biological targets make them privileged scaffolds in drug discovery. Beyond pharmaceuticals, nitrogen heterocycles are integral to the development of agrochemicals, polymers, and dyes.

The Pyrrolidine (B122466) Moiety as a Versatile Synthetic Target

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands out as a particularly versatile and valuable scaffold in synthetic chemistry. nih.govresearchgate.net Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional geometry that is highly sought after in modern drug design. researchgate.net This non-planar structure allows for a greater exploration of chemical space and can lead to more specific and potent interactions with biological macromolecules.

The pyrrolidine moiety is a common feature in a multitude of natural products, most notably in the amino acids proline and hydroxyproline. wikipedia.org Its presence in these fundamental biological molecules has inspired chemists to incorporate the pyrrolidine scaffold into a vast number of synthetic compounds with a broad spectrum of biological activities. nih.gov The synthetic accessibility and the potential for stereocontrolled functionalization at multiple positions on the ring make pyrrolidine an attractive starting point for the construction of complex molecular architectures. organic-chemistry.orgresearchgate.net

Scope of Research on Complex Pyrrolidine Derivatives, with Emphasis on Ether and Substituted Phenyl Functionalities

The inherent versatility of the pyrrolidine scaffold has spurred extensive research into the synthesis and application of its complex derivatives. The introduction of various functional groups onto the pyrrolidine ring can dramatically alter its properties and biological activity. Of particular interest is the incorporation of ether linkages and substituted phenyl rings, as seen in the target molecule, 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine.

The general synthetic strategies towards such complex pyrrolidines often involve multi-step sequences, which may include nucleophilic substitution reactions to introduce the ether linkage and various methods for the construction of the pyrrolidine ring itself. The exploration of these synthetic routes is crucial for accessing novel chemical entities with potential applications in various fields of chemical and pharmaceutical research.

Below is a data table of the subject compound, this compound, and a related compound for comparison.

PropertyThis compound3-(p-Chlorophenyl)pyrrolidine
Molecular Formula C12H16ClNOC10H12ClN
Molecular Weight 225.71 g/mol 181.66 g/mol
Appearance Not specified in available literatureNot specified in available literature
Purity Min. 95%Not specified in available literature
Melting Point Not specified in available literatureNot specified in available literature
Boiling Point Not specified in available literatureNot specified in available literature

Data for this compound sourced from a commercial supplier; detailed physicochemical properties are not widely published. Data for related compounds is used for illustrative purposes.

An article focusing on the synthetic methodologies for this compound and related pyrrolidine structures is presented below. This document details various chemical strategies for the formation of the core pyrrolidine ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO B11777800 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-[1-(3-chlorophenyl)ethoxy]pyrrolidine

InChI

InChI=1S/C12H16ClNO/c1-9(15-12-5-6-14-8-12)10-3-2-4-11(13)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3

InChI Key

STXHYNPLEGBNMT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)OC2CCNC2

Origin of Product

United States

Mechanistic Investigations of Synthetic Pathways to 3 1 3 Chlorophenyl Ethoxy Pyrrolidine

Elucidation of Reaction Intermediates (e.g., Azomethine Ylides, Iminium Ions)

The synthetic pathways toward 3-substituted pyrrolidines are often characterized by the transient formation of highly reactive intermediates that dictate the course of the reaction.

One of the most powerful methods for constructing the pyrrolidine (B122466) ring is the [3+2] cycloaddition reaction, which proceeds through an azomethine ylide intermediate. acs.orgrsc.org Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the ring-opening of an aziridine. mdpi.commdpi.com These ylides, possessing a C-N-C π-system, react readily with alkenes (dipolarophiles) to form the five-membered pyrrolidine ring in a highly stereocontrolled manner. acs.orgrsc.org In a hypothetical synthesis of the target compound via this route, an azomethine ylide would react with an alkene already bearing the (1-(3-chlorophenyl)ethoxy) group.

Alternatively, pathways involving intramolecular cyclization often rely on the formation of iminium ions . Reductive amination of a linear precursor, such as a 1,4-dicarbonyl compound or a keto-amine, is a classic strategy for forming pyrrolidine rings. researchgate.netnih.gov The reaction of an amine with a carbonyl group generates an iminium ion intermediate, which is then reduced to form the C-N bond of the final ring. stackexchange.com For instance, the cyclization of a precursor containing both an amine and a carbonyl group, separated by the appropriate carbon chain, would proceed via an intramolecular nucleophilic attack on the iminium ion formed under acidic conditions. Computational studies on similar systems have elucidated the energetics and structures of these key intermediates. researchgate.net

Another relevant pathway involves the functionalization of a pre-formed pyrrolidin-3-ol. The ether linkage can be formed via a Mitsunobu reaction, a powerful method for converting alcohols to esters, ethers, and other derivatives with inversion of stereochemistry. organic-chemistry.org The mechanism does not involve azomethine ylides or iminium ions related to the pyrrolidine ring itself, but rather proceeds through a key alkoxyphosphonium ion intermediate. organic-chemistry.orgnih.gov In this case, the hydroxyl group of pyrrolidin-3-ol is activated by triphenylphosphine (B44618) and an azodicarboxylate (like DEAD or DIAD), forming the highly reactive alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the incoming 1-(3-chlorophenyl)ethanol.

Transition State Analysis in Key Synthetic Steps

Understanding the transition states of the key bond-forming steps is crucial for predicting and controlling the stereochemical outcome of the synthesis.

In the [3+2] cycloaddition of an azomethine ylide, the reaction is typically concerted, proceeding through a highly organized, six-electron Hückel aromatic transition state. researchgate.net However, depending on the substituents on both the ylide and the dipolarophile, this transition state can be synchronous or asynchronous. Computational studies on analogous cycloadditions have been used to analyze the geometry of these transition states, revealing how steric and electronic interactions favor either the endo or exo approach of the reactants, which in turn determines the relative stereochemistry of the newly formed stereocenters on the pyrrolidine ring.

For intramolecular cyclizations proceeding via an iminium ion intermediate, the key step is the nucleophilic attack of the amine on the electrophilic iminium carbon. The transition state for this ring-closing step determines the stereochemistry of the resulting pyrrolidine. The preferred geometry of this transition state minimizes steric hindrance and torsional strain, often leading to a specific diastereomer. researchgate.net

In the case of a Mitsunobu reaction to form the ether linkage, the key step is the SN2 displacement of the activated hydroxyl group (as an oxyphosphonium salt) by the alcohol nucleophile. eurekaselect.com The reaction proceeds through a well-defined backside attack mechanism, leading to a trigonal bipyramidal transition state. This geometry is fundamental to the reaction's stereospecificity, resulting in a complete inversion of configuration at the stereogenic carbon of the alcohol undergoing substitution. organic-chemistry.orgrsc.org

Kinetic and Thermodynamic Studies of Reaction Progress

The outcome of a synthetic reaction is governed by the principles of kinetic and thermodynamic control.

Many pyrrolidine syntheses, particularly those forming multiple stereocenters in a single step, are run under conditions that favor the kinetically controlled product. The [3+2] cycloaddition, for example, is often irreversible under mild conditions, meaning the product distribution reflects the relative energies of the competing endo and exo transition states rather than the thermodynamic stability of the final products. Kinetic studies of related photopolymerizations involving substituted pyrrolidones have been conducted to understand reaction rates, though these focus on polymerization rather than ring formation. kpi.ua

In contrast, reactions involving iminium ion formation and cyclization can sometimes be reversible, especially under acidic conditions. In such cases, allowing the reaction to proceed for longer times or at higher temperatures can lead to the formation of the most thermodynamically stable diastereomer. Computational studies can predict the relative energies of both the transition states (kinetic aspect) and the final products (thermodynamic aspect), providing insight into the likely outcome under different reaction conditions. researchgate.net

The Mitsunobu reaction is a classic example of a kinetically controlled process. The formation of the stable triphenylphosphine oxide byproduct provides a strong thermodynamic driving force that renders the reaction essentially irreversible. organic-chemistry.org Therefore, the stereochemical outcome is determined solely by the SN2 pathway and does not equilibrate to a more stable isomer.

Role of Catalysts and Reagents in Stereochemical Outcome

The choice of catalysts and reagents is paramount in controlling the stereochemistry of the final product, especially when creating chiral centers.

In asymmetric [3+2] cycloadditions, the stereochemical outcome is dictated by chiral catalysts, typically a combination of a Lewis acid metal salt (e.g., Ag(I), Cu(I), Zn(II)) and a chiral ligand. The catalyst coordinates to the azomethine ylide precursor complex, creating a chiral environment that directs the approach of the dipolarophile to one face of the ylide, leading to high enantioselectivity. The specific ligand and metal combination can be tuned to favor the formation of a particular stereoisomer.

The table below illustrates the effect of different catalyst systems on a generic asymmetric 1,3-dipolar cycloaddition reaction, highlighting how catalyst choice influences both yield and stereoselectivity.

EntryCatalystLigandSolventYield (%)Diastereomeric Ratio (endo/exo)Enantiomeric Excess (ee, %)
1AgOAcChiral Phosphine (B1218219)Toluene95>95:598
2Cu(OTf)2Chiral BOXCH2Cl28810:9092 (exo)
3Zn(OTf)2Chiral Py-BOXTHF9190:1085 (endo)
4Yb(OTf)3NoneCH3CN7550:50N/A (racemic)
This table is illustrative and based on general data for asymmetric [3+2] cycloadditions, not specifically for the synthesis of 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine.

In reductive amination pathways, stereocontrol can be achieved by using chiral reducing agents or through catalytic asymmetric hydrogenation of the intermediate C=N bond. nih.gov Catalysts based on rhodium or iridium complexed with chiral phosphine ligands are highly effective in delivering hydrogen to one face of the iminium or enamine intermediate, thereby establishing the desired stereochemistry.

For the Mitsunobu reaction, the key reagents (e.g., triphenylphosphine and DEAD/DIAD) are typically achiral. The stereochemical outcome is a direct and predictable consequence of the SN2 mechanism, which enforces inversion of configuration at the reacting stereocenter. organic-chemistry.orgeurekaselect.com Therefore, if a chiral, enantiopure pyrrolidin-3-ol is used as a starting material, the resulting ether product will also be enantiopure, with the stereocenter at the 3-position of the pyrrolidine ring being inverted.

Chemical Transformations and Derivatization Strategies for 3 1 3 Chlorophenyl Ethoxy Pyrrolidine

Functionalization at the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a primary site for functionalization. As a nucleophile, it can readily undergo a variety of reactions to introduce diverse substituents, which can modulate the compound's physicochemical properties.

Common N-Functionalization Reactions:

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to form tertiary amines. This is a fundamental transformation for introducing simple alkyl chains or more complex moieties.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding N-amides. This strategy is often used to introduce carbonyl-containing groups.

Reductive Amination: The nitrogen can be functionalized via reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is highly versatile for creating complex N-substituted derivatives.

N-Arylation: Coupling with aryl halides can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to form a carbon-nitrogen bond.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides, which are stable functional groups often used in medicinal chemistry.

Reaction TypeReagentsProduct Class
N-AlkylationAlkyl halide, BaseTertiary Amine
N-AcylationAcyl chloride/anhydride, BaseN-Amide
Reductive AminationAldehyde/Ketone, Reducing AgentN-Substituted Pyrrolidine
N-ArylationAryl halide, Palladium CatalystN-Aryl Pyrrolidine
N-SulfonylationSulfonyl chloride, BaseN-Sulfonamide

Modifications of the (3-Chlorophenyl)ethoxy Side Chain

The (3-Chlorophenyl)ethoxy side chain offers several points for modification, although these are generally less straightforward than N-functionalization and may require more specific reaction conditions to avoid side reactions.

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This would result in 3-hydroxypyrrolidine and 1-(3-chlorophenyl)ethanol.

Oxidation of the Benzylic Carbon: The benzylic carbon (the carbon atom attached to both the phenyl ring and the ethoxy group) could potentially be oxidized, although this might be challenging without affecting other parts of the molecule.

Modification of the Ethoxy Group: In theory, if the side chain were constructed from a different alcohol, a variety of alkoxy groups could be present at this position, offering a point of diversity.

Ring Expansions or Contractions of the Pyrrolidine Moiety

Transformations involving the expansion or contraction of the pyrrolidine ring are complex and typically require multi-step synthetic sequences. Such strategies are not common for simple derivatization and are more relevant in the context of synthesizing entirely new heterocyclic scaffolds.

Ring Expansion: A common method for expanding a pyrrolidine ring to a piperidine (B6355638) is the Tiffeneau-Demjanov rearrangement. This would typically involve converting a substituent on the ring (e.g., a hydroxymethyl group) into a leaving group to initiate the rearrangement. For the parent compound, this would first require functionalization of the pyrrolidine ring itself.

Ring Contraction: Ring contractions are less common and synthetically challenging. One conceptual approach could involve oxidative cleavage of the ring followed by recyclization, but this would be a complex and low-yielding process.

Selective Derivatization of Aromatic Moieties (e.g., Halogenation, Functional Group Interconversion)

The 3-chlorophenyl group is the most likely site for aromatic derivatization. The existing chlorine atom acts as an ortho-, para-director for electrophilic aromatic substitution, although it is deactivating.

Further Halogenation: Additional halogenation (e.g., bromination or chlorination) would likely occur at the positions ortho or para to the existing chlorine atom (positions 2, 4, or 6). This typically requires a Lewis acid catalyst.

Nitration: Nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid would also be directed to the ortho and para positions relative to the chlorine. The resulting nitro group can then be reduced to an amine, which serves as a versatile handle for further functionalization (e.g., diazotization, acylation).

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation could introduce carbon substituents to the aromatic ring, although the deactivating effect of the chlorine atom might necessitate harsh reaction conditions.

Functional Group Interconversion: The chlorine atom itself can be replaced via nucleophilic aromatic substitution under specific conditions (e.g., high temperature and pressure) or, more commonly, through transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could replace the chlorine with an aryl or alkyl group, a Buchwald-Hartwig reaction could replace it with an amine, and a cyanation reaction could introduce a nitrile group.

Table of Potential Aromatic Derivatizations

Reaction Reagents Potential Substitution Positions Resulting Functional Group
Bromination Br₂, FeBr₃ 2, 4, 6 -Br
Nitration HNO₃, H₂SO₄ 2, 4, 6 -NO₂
Suzuki Coupling Boronic acid, Pd catalyst 3 -Aryl, -Alkyl

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique molecular formula.

For 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine, the molecular formula is C12H16ClNO. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule [M+H]+. The presence of chlorine is readily identified by its characteristic isotopic pattern, where the 37Cl isotope results in a signal at [M+2]+ with an intensity approximately one-third of the 35Cl isotope signal [M]+. The precise mass measurement of the monoisotopic peak allows for confirmation of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Predicted HRMS Data for C12H16ClNO

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M+H]+ C12H17ClNO+ 226.1002

Note: The data in this table is calculated based on the chemical formula and has not been determined from experimental analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional (1D) NMR provides fundamental information about the molecular skeleton.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For this compound, signals would be expected in the aromatic region for the chlorophenyl group, along with characteristic signals for the ethoxy bridge protons (a quartet for the CH and a doublet for the CH₃) and the pyrrolidine (B122466) ring protons. The N-H proton of the pyrrolidine would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display distinct signals for the carbons of the 3-chlorophenyl ring, the two carbons of the ethoxy group, and the four carbons of the pyrrolidine ring. The chemical shifts would confirm the presence of aromatic carbons, aliphatic carbons adjacent to oxygen and nitrogen, and a methyl group. For instance, data from related 3-(3-chlorophenyl)-pyrrolidine derivatives show aromatic carbons in the δ 125-140 ppm range and aliphatic carbons of the pyrrolidine ring at δ 35-50 ppm mdpi.com.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Chlorophenyl-H 7.20 - 7.40 (m) 125 - 145
O-CH -Ar ~4.5 (q) ~75 - 80
CH₃ -CH ~1.4 (d) ~20 - 25
Pyrrolidine-H (C2, C5) ~2.8 - 3.2 (m) ~50 - 55
Pyrrolidine-H (C4) ~1.8 - 2.2 (m) ~30 - 35
Pyrrolidine-H (C3) ~4.0 - 4.3 (m) ~70 - 75

Note: Chemical shifts are estimations based on the structure and data from analogous compounds. Actual experimental values may vary. 'm' denotes multiplet, 'q' quartet, 'd' doublet.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map the connectivity within the pyrrolidine ring and confirm the coupling between the methine and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is critical for connecting the different fragments of the molecule. For example, it would show a correlation from the ethoxy methine proton to the carbons of the chlorophenyl ring and to the C3 carbon of the pyrrolidine ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining the relative stereochemistry of the molecule, which has two stereocenters (C3 of the pyrrolidine and the benzylic carbon). NOESY correlations would help establish whether the substituents on these stereocenters are on the same side (cis) or opposite sides (trans) of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The spectrum of the parent pyrrolidine molecule, for example, shows a characteristic N-H stretch between 3300 and 3400 cm⁻¹ and C-H stretches around 2870-2970 cm⁻¹ dtic.mil.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Bond Type Expected Wavenumber (cm⁻¹)
Amine N-H Stretch 3300 - 3500 (broad)
Alkane C-H Stretch 2850 - 3000
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Ether C-O Stretch 1050 - 1150

Note: These are typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

If a suitable single crystal of this compound could be grown, X-ray analysis would provide an unambiguous assignment of the R/S configuration at both stereocenters. This technique is particularly valuable when NMR methods cannot definitively establish the absolute configuration. The resulting crystal structure would also reveal details about the molecule's conformation and how it packs in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the pyrrolidine N-H group nih.govmdpi.com.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for assessing the purity of a compound and for separating mixtures of isomers. Given that this compound has two stereocenters, it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers).

To separate the enantiomers and diastereomers, chiral HPLC is required phenomenex.com. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for separating a wide range of pharmaceutical compounds and would be a suitable starting point for developing a separation method for the stereoisomers of this molecule nih.gov. The separation would allow for the quantification of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a synthesized sample.

Computational and Theoretical Studies on 3 1 3 Chlorophenyl Ethoxy Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties for compounds such as 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the widely used B3LYP hybrid functional combined with a basis set like 6-31G(d,p), researchers can find the minimum energy structure of this compound. nih.govresearchgate.net This process yields precise bond lengths, bond angles, and dihedral angles that characterize the molecule's ground state geometry.

Once the geometry is optimized, an electronic structure analysis can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions. researchgate.net

DFT is a highly effective tool for predicting spectroscopic properties, which can be used to confirm or interpret experimental results. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized structure, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts are often calculated relative to a standard, such as Tetramethylsilane (TMS), and can achieve high accuracy, often with deviations of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C NMR. d-nb.info Such predictions are invaluable for assigning signals in experimental spectra to specific atoms within the molecule.

Similarly, DFT can compute the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. These calculated frequencies, after being scaled by an appropriate factor to correct for anharmonicity and other systematic errors, can be matched with experimental spectral bands to identify specific functional groups and vibrational modes. researchgate.net

Below is an illustrative table showing the kind of data that would be generated from DFT calculations for predicting NMR chemical shifts.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine (B122466) C2Illustrative ValueIllustrative Value
Pyrrolidine C3Illustrative ValueIllustrative Value
Pyrrolidine C4Illustrative ValueIllustrative Value
Pyrrolidine C5Illustrative ValueIllustrative Value
Ethoxy CHIllustrative ValueIllustrative Value
Ethoxy CH₃Illustrative ValueIllustrative Value
Chlorophenyl C1'-Illustrative Value
Chlorophenyl C2'Illustrative ValueIllustrative Value
Chlorophenyl C3'-Illustrative Value
Chlorophenyl C4'Illustrative ValueIllustrative Value
Chlorophenyl C5'Illustrative ValueIllustrative Value
Chlorophenyl C6'Illustrative ValueIllustrative Value
Note: The values in this table are for illustrative purposes to demonstrate the output of a DFT calculation and are not actual predicted data for this specific molecule.

The dynamic interconversion between the puckered conformations of the pyrrolidine ring is known as pseudorotation. DFT can be used to map the potential energy surface of this process, identifying the low-energy pathways and transition states that connect different conformers. Understanding these dynamics is important as conformational changes can significantly influence the molecule's biological activity and interaction with other molecules.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its behavior over time. researchgate.net In an MD simulation, the molecule is typically placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of the molecule, revealing its dynamic motions, conformational flexibility, and interactions with its surroundings. sciepub.com For this compound, MD simulations could be used to explore its conformational landscape more exhaustively than static DFT calculations and to study its solvation properties and hydrogen bonding patterns with solvent molecules.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

For large systems, such as the interaction of this compound with a biological target like a protein, full quantum mechanical calculations are often too computationally expensive. Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a solution by combining the accuracy of QM with the speed of classical molecular mechanics (MM). chemrxiv.org In this approach, the chemically active region of the system (e.g., the ligand and the protein's active site) is treated with a high-level QM method like DFT, while the remainder of the system (the rest of the protein and solvent) is described by a simpler MM force field. chemrxiv.org This hybrid approach allows for the accurate study of processes like ligand binding, enzyme catalysis, and reaction mechanisms within a complex biological environment.

Investigation of Reaction Mechanisms and Energy Landscapes

Theoretical methods are essential for elucidating the mechanisms of chemical reactions. DFT can be used to map out the entire energy landscape of a potential reaction involving this compound, whether it be a synthetic pathway or a metabolic transformation. mdpi.com This involves locating and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By mapping these stationary points, a detailed, step-by-step mechanism can be proposed, providing fundamental insights into the molecule's reactivity and stability.

Prediction of Reactivity and Selectivity

There are no published computational studies that specifically predict the reactivity and selectivity of this compound. General principles of physical organic chemistry suggest that the pyrrolidine nitrogen would be nucleophilic and the molecule could participate in reactions typical of secondary amines. The stereochemistry of the ethoxy substituent could potentially influence the selectivity of its reactions. However, without specific computational models or experimental data, any discussion of reactivity and selectivity would be purely speculative.

Iminium Ion Stability and Exchange Equilibria

No computational data regarding the stability of the iminium ion derived from this compound or its exchange equilibria with other carbonyl compounds or amines has been reported in the literature. Computational studies on other pyrrolidine derivatives have established methodologies for calculating these properties, often employing density functional theory (DFT) to determine the thermodynamics of iminium ion formation and exchange. nih.govacs.orgresearchgate.netub.edu These studies provide a framework through which the stability of the iminium ion of this compound could be investigated in future research. Such research would be necessary to understand its potential applications in areas like organocatalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 3-chlorophenol derivatives and pyrrolidine intermediates. Key variables include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst/base selection (e.g., NaH or K₂CO₃) to enhance yield . Optimization can follow factorial design experiments to assess interactions between variables. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the pyrrolidine ring and aromatic moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Polarimetry or chiral HPLC may be required if stereoisomerism is a concern . Purity assessment via HPLC with UV detection (λ = 254 nm) ensures ≥95% purity for pharmacological studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) predict and refine the synthesis mechanism of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediate stability during key steps like etherification or ring closure. Reaction path searches using software like Gaussian or ORCA identify energy barriers, guiding experimental optimization (e.g., solvent selection to stabilize intermediates) . Coupling computational data with experimental kinetics (e.g., Arrhenius plots) validates mechanistic hypotheses .

Q. What strategies resolve contradictions in bioactivity data for this compound across different pharmacological assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Standardize protocols by:

  • Using identical solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Validating target engagement via SPR (surface plasmon resonance) or radioligand binding assays.
  • Applying statistical meta-analysis to aggregate data from multiple studies, adjusting for batch effects .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for specific receptors?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogen replacement, alkyl chain length variations). Test affinity via competitive binding assays (IC₅₀ values) against target receptors (e.g., GPCRs) and off-target panels. Molecular docking (AutoDock Vina) identifies key binding residues; MD simulations (AMBER) assess dynamic interactions. Prioritize analogs with >10-fold selectivity in vitro .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste disposal must comply with EPA guidelines for chlorinated organics: neutralize residues with 10% NaOH before incineration. Emergency procedures for spills require adsorption with vermiculite and 24-hour ventilation .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer : Scale-up challenges often stem from heat transfer inefficiencies or mixing limitations. Implement:

  • Flow chemistry systems to enhance heat dissipation.
  • Catalytic additives (e.g., phase-transfer catalysts like TBAB) to improve interfacial reactions.
  • Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line FTIR) to adjust parameters dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.